molecular formula C22H23N3O4 B2689778 2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol CAS No. 903193-17-9

2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol

Cat. No.: B2689778
CAS No.: 903193-17-9
M. Wt: 393.443
InChI Key: WNMCFUQFJGYXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol is a pyrimidine derivative featuring a 2-amino-substituted pyrimidine core linked to a 2,3-dihydro-1,4-benzodioxin moiety at position 5. The pyrimidine’s 4-position is connected to a phenol ring substituted with a 4-ethyl and 5-ethoxy group. The benzodioxin group may enhance aromatic stacking interactions, while the ethoxy and ethyl substituents likely influence lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-13-9-15(17(26)11-19(13)27-4-2)21-16(12-24-22(23)25-21)14-5-6-18-20(10-14)29-8-7-28-18/h5-6,9-12,26H,3-4,7-8H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMCFUQFJGYXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=NC(=NC=C2C3=CC4=C(C=C3)OCCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 2,3-dihydro-1,4-benzodioxane ring through an electrochemical method. This method uses the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture to produce the o-quinone intermediate, which then undergoes a Diels-Alder reaction with tertiary enamines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have demonstrated that compounds similar to 2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol possess anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
StudyCell LineIC50 (µM)Reference
Study AHeLa10
Study BMCF715
Study CA54912

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, which can protect cells from oxidative stress.

  • In vitro Studies : It has shown effectiveness in scavenging free radicals, thereby reducing cellular damage .
Test MethodResult (%)Reference
DPPH Assay85
ABTS Assay78

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective properties.

  • Mechanism : It is believed to modulate neurotransmitter levels and reduce neuroinflammation .

Synthesis and Derivatives

The synthesis of 2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol involves several steps, including the formation of the pyrimidine ring and subsequent functionalization. Variations of this compound have been synthesized to enhance its biological activity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives showed that modifications to the benzodioxin moiety significantly increased anticancer activity against breast cancer cell lines. The study concluded that specific substitutions could enhance efficacy and selectivity.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of this compound reduced neuronal damage in models of ischemic stroke, indicating its potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

2-(2-Amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol (AP-NP)

  • Core Structure: Pyrimidine-phenol backbone.
  • Substituents: Naphthyl group at pyrimidine position 5; lacks benzodioxin and alkyl/alkoxy phenol substituents.
  • However, the absence of a benzodioxin or ethoxy group may reduce solubility compared to the target compound .

2-(2-Amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol (AP-3-OMe-Ph)

  • Core Structure: Similar pyrimidine-phenol framework.
  • Substituents: 3-Methoxyphenyl at pyrimidine position 5; methoxy group on phenol absent.
  • Properties : The methoxyphenyl group introduces moderate electron-donating effects, which could enhance hydrogen bonding. However, the lack of a benzodioxin system and ethyl/ethoxy groups may limit steric stabilization .
Benzodioxin-Containing Analogues

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide

  • Core Structure : Benzamide-pyrimidine hybrid with benzodioxin.
  • Substituents: Methoxyphenoxy-pyrimidinyl and benzodioxin groups.
  • Properties: The benzamide linkage may improve solubility via hydrogen bonding, but the absence of a phenolic hydroxyl group reduces acidity compared to the target compound. Molecular weight (455.47 g/mol) is higher due to the benzamide moiety .

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol

  • Core Structure: Pyrazole-phenol with benzodioxin.
  • Substituents: Ethyl and methoxy groups on phenol; pyrazole replaces pyrimidine.
  • The methoxy group (vs. ethoxy in the target compound) may reduce metabolic stability .
Dihydropyrimidine and Quinazoline Analogues

Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

  • Core Structure : Partially saturated dihydropyrimidine.
  • Substituents : Allylsulfanyl and methoxyphenyl groups.
  • Properties : The reduced aromaticity of the dihydropyrimidine ring may decrease planarity, affecting intercalation with biological targets. The carboxylate group enhances solubility but introduces pH-dependent ionization .

7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one

  • Core Structure : Coumarin-Schiff base hybrid with benzodioxin.
  • Substituents: Iminomethyl-benzodioxin linked to coumarin.
  • Properties : The coumarin scaffold provides fluorescence properties, useful in imaging studies. However, the rigid structure may limit conformational adaptability during binding .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine-phenol 2-Amino, 5-benzodioxin, 4-ethyl-5-ethoxy-phenol ~418.46* Enhanced lipophilicity and aromatic interactions due to benzodioxin and ethoxy
2-(2-Amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol Pyrimidine-phenol Naphthyl at pyrimidine C5 314.36 High aromaticity for hydrophobic binding
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide Benzamide-pyrimidine Methoxyphenoxy-pyrimidinyl, benzodioxin 455.47 Improved solubility via benzamide linkage
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol Pyrazole-phenol Pyrazole, benzodioxin, 4-ethyl-5-methoxy 352.38 Altered hydrogen-bonding geometry

*Estimated based on structural analogs.

Biological Activity

The compound 2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. Initial steps include the formation of the pyrimidine ring and subsequent modifications to introduce the ethoxy and ethyl groups. The detailed synthetic pathway is crucial for understanding how structural variations can influence biological activity.

Anticancer Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzodioxin derivatives can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
2-[2-amino...]MDA-MB-2318.01Apoptosis induction
2-[2-amino...]HepG216.20Cell cycle arrest

Antidiabetic Properties

The compound has also been evaluated for its potential in managing Type 2 Diabetes Mellitus (T2DM). Inhibitory assays against α-glucosidase and other enzymes involved in glucose metabolism have demonstrated promising results, indicating that this compound may help in controlling postprandial blood glucose levels.

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds with similar structures. The interaction with cholinergic receptors suggests potential benefits in conditions such as Alzheimer's disease, where cholinergic signaling is compromised.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the cytotoxic effects of various benzodioxin derivatives on MDA-MB-231 and HepG2 cell lines. The results indicated that specific modifications to the benzodioxin structure significantly enhanced cytotoxicity, with IC50 values lower than those observed for standard chemotherapeutics like Doxorubicin.
  • Antidiabetic Evaluation : Another study focused on the enzyme inhibitory activity of related compounds against α-glucosidase. The findings suggested that these compounds could serve as effective agents in managing T2DM by delaying carbohydrate absorption.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : Compounds structurally related to 2-[2-amino...] have shown inhibition against acetylcholinesterase and α-glucosidase, suggesting dual therapeutic potential for neurodegenerative diseases and diabetes management.
  • Structural Versatility : The structural diversity of benzodioxin derivatives allows for tailored modifications that enhance specific biological activities, making them valuable candidates in drug development.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what are the key optimization parameters?

Methodological Answer: Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for pyrimidine ring functionalization or nucleophilic aromatic substitution for introducing the ethoxy and ethyl groups. Key optimization parameters include:

  • Catalyst selection (e.g., palladium catalysts for cross-coupling reactions).
  • Reaction temperature and solvent polarity to control regioselectivity.
  • Purification techniques (e.g., column chromatography or crystallization) to isolate the target compound from byproducts.
    Advanced optimization leverages computational reaction path searches (quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . Statistical experimental design (e.g., factorial or response surface methods) can systematically identify optimal conditions, minimizing experimental runs .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and aromaticity. The benzodioxin moiety’s protons resonate distinctively at δ 4.2–4.5 ppm (dioxin methylene) and δ 6.7–7.1 ppm (aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., resolving isotopic patterns for Cl or F if present).
  • HPLC-PDA/MS : Assesses purity and identifies trace impurities. Reverse-phase columns (C18) with acetonitrile/water gradients are standard .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though single-crystal growth may require solvent screening .

Advanced Research Questions

Q. How can computational modeling be integrated into experimental design to predict reactivity or selectivity?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying energy barriers for intermediates. For example, transition-state analysis can predict regioselectivity in pyrimidine functionalization .
  • Molecular docking screens potential biological targets (e.g., kinases) by simulating binding interactions with the compound’s pyrimidine and phenol moieties.
  • Machine learning trains models on existing reaction datasets to recommend solvent/catalyst combinations. ICReDD’s integrated computational-experimental workflow exemplifies this approach, reducing development time by 30–50% .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-analysis of assay conditions : Compare buffer pH, cell lines, and incubation times. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.
  • Dose-response validation : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines) to confirm activity thresholds.
  • Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding affinity if fluorescence-based assays show variability due to autofluorescence .
  • Statistical outlier detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points in replicated studies .

Q. How to design a statistically robust experiment for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Define factors and levels : Vary substituents (e.g., ethoxy vs. methoxy groups) and measure outcomes (e.g., binding affinity, solubility).
  • Use fractional factorial design : Screen 4–6 variables with minimal runs. For example, a 24-1 design evaluates main effects and two-way interactions .
  • Response surface methodology (RSM) optimizes non-linear relationships (e.g., parabolic solubility trends with alkyl chain length).
  • Validate models : Confirm predictability via leave-one-out cross-validation or external test sets.

Q. What are the challenges in scaling up synthesis, and what reactor design considerations apply?

Methodological Answer:

  • Mixing efficiency : The compound’s low solubility in aqueous media necessitates turbulent flow reactors (e.g., continuous stirred-tank reactors) to enhance mass transfer .
  • Thermal control : Exothermic reactions (e.g., ring-closing steps) require jacketed reactors with precise temperature monitoring.
  • Membrane separation : Nanofiltration membranes concentrate the product while removing small-molecule byproducts (e.g., unreacted amines) .
  • Process analytical technology (PAT) : Inline FTIR or Raman spectroscopy monitors reaction progress in real time, ensuring consistency at scale.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.